molecular formula C17H18Cl2N2O3 B13496466 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid

2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid

Cat. No.: B13496466
M. Wt: 369.2 g/mol
InChI Key: WYYTYNDQLOCAQC-UHFFFAOYSA-N
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Description

2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid is a chemical compound with significant potential in scientific research. It is known for its multifaceted applications and intriguing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid typically involves the reaction of 3,4-dichlorophenylmethanol with 4-hydroxyphenylacetic acid under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide and proceeds through a nucleophilic substitution mechanism.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and verification of the compound’s structure using spectroscopic techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives and their corresponding acids or alcohols .

Scientific Research Applications

2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism by which 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: A monocarboxylic acid used as an intermediate in pharmaceuticals.

    2-Methoxyphenylacetic acid: Known for its applications in organic synthesis and potential biological effects.

    (3,4-Dimethoxyphenyl)acetic acid: A member of phenylacetic acids with various industrial applications.

Uniqueness

2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid stands out due to its unique combination of dichlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C17H18Cl2N2O3

Molecular Weight

369.2 g/mol

IUPAC Name

acetic acid;2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]ethanimidamide

InChI

InChI=1S/C15H14Cl2N2O.C2H4O2/c16-13-6-3-11(7-14(13)17)9-20-12-4-1-10(2-5-12)8-15(18)19;1-2(3)4/h1-7H,8-9H2,(H3,18,19);1H3,(H,3,4)

InChI Key

WYYTYNDQLOCAQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1CC(=N)N)OCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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